5-methyl-N-8-quinolinyl-2,1,3-benzothiadiazole-4-sulfonamide
Overview
Description
5-methyl-N-8-quinolinyl-2,1,3-benzothiadiazole-4-sulfonamide, also known as BQS, is a heterocyclic compound that has shown promising results in scientific research. This compound is a fluorescent probe that can be used to detect the presence of zinc ions in living cells. BQS has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mechanism of Action
5-methyl-N-8-quinolinyl-2,1,3-benzothiadiazole-4-sulfonamide binds to zinc ions with high affinity and specificity, resulting in a fluorescence emission that is proportional to the concentration of zinc ions. The binding of this compound to zinc ions occurs through the nitrogen and sulfur atoms in the benzothiadiazole and sulfonamide groups, respectively. The fluorescence emission of this compound is attributed to the intramolecular charge transfer between the benzothiadiazole and quinoline moieties.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and can be used to detect the presence of zinc ions in living cells without affecting their viability. This compound has also been used to study the role of zinc in various biological processes, including neuronal signaling, insulin secretion, and immune function. This compound has been shown to be a valuable tool in studying the role of zinc in these processes and has provided valuable insights into the mechanisms underlying zinc-mediated effects.
Advantages and Limitations for Lab Experiments
5-methyl-N-8-quinolinyl-2,1,3-benzothiadiazole-4-sulfonamide has several advantages for lab experiments, including its high affinity and specificity for zinc ions, its ability to detect zinc ions in living cells, and its minimal toxicity. However, there are also limitations to using this compound in lab experiments, including its limited solubility in aqueous solutions and its potential interference with other metal ions.
Future Directions
There are several future directions for the use of 5-methyl-N-8-quinolinyl-2,1,3-benzothiadiazole-4-sulfonamide in scientific research. One area of future research is the development of this compound derivatives with improved solubility and specificity for zinc ions. Another area of future research is the use of this compound in studying the role of zinc in disease states, such as Alzheimer's disease and diabetes. This compound has the potential to provide valuable insights into the mechanisms underlying these diseases and may lead to the development of new therapeutic strategies. Finally, the use of this compound in combination with other fluorescent probes may provide a powerful tool for studying the interactions between zinc and other metal ions in living cells.
Conclusion
In conclusion, this compound, or this compound, is a valuable tool for scientific research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has shown promising results in detecting the presence of zinc ions in living cells and has provided valuable insights into the role of zinc in various biological processes. Future research on this compound may lead to the development of new therapeutic strategies for diseases such as Alzheimer's disease and diabetes.
Scientific Research Applications
5-methyl-N-8-quinolinyl-2,1,3-benzothiadiazole-4-sulfonamide has been extensively studied for its scientific research applications. One of the most significant applications of this compound is its use as a fluorescent probe for detecting the presence of zinc ions in living cells. Zinc ions play a crucial role in various biological processes, including gene expression, enzyme activity, and signal transduction. This compound can be used to visualize the distribution of zinc ions in living cells, which can provide valuable insights into the role of zinc in biological processes.
properties
IUPAC Name |
5-methyl-N-quinolin-8-yl-2,1,3-benzothiadiazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c1-10-7-8-12-15(19-23-18-12)16(10)24(21,22)20-13-6-2-4-11-5-3-9-17-14(11)13/h2-9,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOSUMKIIWMTPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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